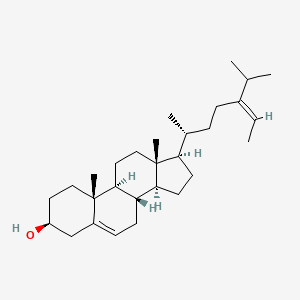

Fucosterol

Description

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSELKOCHBMDKEJ-JUGJNGJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033229 | |

| Record name | (3beta,24E)-Stigmasta-5,24(28)-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-67-3 | |

| Record name | Fucosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17605-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fucosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,24E)-Stigmasta-5,24(28)-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUCOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504ZAM710C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fucosterol natural sources and bioavailability

An In-depth Technical Guide to the Natural Sources and Bioavailability of Fucosterol

Introduction

This compound (24-ethylidene cholesterol) is a bioactive phytosterol predominantly isolated from marine algae, particularly brown algae (Phaeophyceae).[1][2] Its chemical formula is C₂₉H₄₈O.[1] this compound has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and anti-obesity effects.[3][4] This guide provides a comprehensive technical overview of the natural sources of this compound, detailed experimental protocols for its extraction and analysis, its pharmacokinetic profile and bioavailability, and the molecular signaling pathways through which it exerts its biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development and nutraceuticals.

Natural Sources of this compound

This compound is one of the most abundant phytosterols in brown macroalgae, where its content can range from 4% to as high as 95% of the total sterol content.[1] While also found in minor quantities in some red (Rhodophyta) and green (Chlorophyta) algae, brown algae are considered the most promising commercial source.[5][6] Genera such as Sargassum, Ecklonia, Undaria, and Laminaria are particularly rich in this compound.[7] The this compound content can vary significantly depending on the species, geographical location, and season of harvest.

Data Presentation: this compound Content in Various Algal Species

The following table summarizes the quantitative this compound content reported in various studies, providing a comparative reference for sourcing.

| Algal Species | Family | This compound Content | Reference |

| Desmarestia tabacoides | Desmarestiaceae | 81.67 mg/g of 70% EtOH extract | [8] |

| Agarum clathratum | Agaraceae | 78.70 mg/g of 70% EtOH extract | [8] |

| Ecklonia radiata (stipes) | Lessoniaceae | 378.1 µg/g dry weight | [1] |

| Ecklonia radiata (leaves) | Lessoniaceae | 312.0 µg/g dry weight | [1] |

| Sargassum fusiforme (Hijiki) | Sargassaceae | 4.6 mg from 15 g | [5] |

| Undaria pinnatifida (Wakame) | Alariaceae | 13 mg from 15 g | [5] |

| Sargassum horneri | Sargassaceae | 23.7 mg from crude extract | [6] |

Experimental Protocols: Extraction, Quantification, and Analysis

The isolation and analysis of this compound from algal biomass involve a multi-step process. A generalized workflow is presented below, followed by detailed protocols for key stages.

Experimental Workflow: this compound Isolation and Analysis

Caption: General workflow for this compound extraction and analysis.

Protocol for Extraction and Fractionation

This protocol describes a common method for obtaining this compound-rich fractions from dried macroalgae.[1][9]

-

Preparation : Air-dry fresh algae, remove impurities, and pulverize the dried biomass into a fine powder.[10]

-

Extraction : Extract the algal powder using an organic solvent such as 70% ethanol, methanol, or n-hexane.[1][10] An optimized method involves ultrasound-assisted extraction with a chloroform-methanol mixture (2:3) for 15 minutes.[9]

-

Saponification : Concentrate the crude extract under reduced pressure. To remove fatty acids, saponify the residue with an alcoholic solution of a strong base (e.g., 1.85 M KOH in ethanol) for approximately 14.5 hours.[9][11]

-

Solvent Partitioning : Partition the saponified extract using a solvent system, such as n-hexane and water, to isolate the unsaponifiable (sterol-containing) fraction.[1]

-

Chromatographic Fractionation : Further purify the sterol fraction using silica gel column chromatography. Elute the column with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate mixtures) to separate this compound from other compounds.[1][12]

Protocol for Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification and quantification of this compound.[6][8]

-

System : A reverse-phase HPLC system equipped with a C18 column is commonly used.[11]

-

Mobile Phase : An isocratic or gradient mobile phase, often consisting of methanol, acetonitrile, and/or water.

-

Detection : A UV detector is typically used, with detection at a wavelength around 205-210 nm.

-

Quantification : Prepare a standard curve using purified this compound of known concentrations (e.g., linearity range of R² = 0.9998).[8] The limit of detection (LOD) and limit of quantification (LOQ) for a validated method were reported as 3.20 µg/mL and 9.77 µg/mL, respectively.[8] Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol for Structural Elucidation and Bio-sample Analysis

-

Structural Elucidation : The definitive structure of the isolated compound is confirmed using spectroscopic methods, primarily ¹H-NMR and ¹³C-NMR, and comparing the resulting spectra with published data.[1][5]

-

Analysis in Biological Matrices : For pharmacokinetic studies, a Gas Chromatography-Mass Spectrometry (GC-MS) method is effective for determining this compound concentrations in plasma, urine, and feces.[13] This method requires derivatization (e.g., silylation) of the sterol before analysis and can achieve linearity ranges of 0.300-18.0 μg/mL in plasma.[13]

Bioavailability and Pharmacokinetics

Despite its potent biological activities in vitro, this compound exhibits poor oral bioavailability.

Pharmacokinetic Studies

A study in Sprague-Dawley rats determined the absolute oral bioavailability of this compound from Sargassum fusiforme to be only 0.74%.[13] The compound showed poor absorption and slow elimination characteristics. The primary route of elimination was identified as fecal excretion.[13]

| Parameter | Finding | Reference |

| Absolute Oral Bioavailability | 0.74% (in rats) | [13] |

| Absorption | Poor | [13] |

| Elimination | Slow; primarily via fecal excretion | [13] |

In Silico ADME Predictions

Computational models predict that this compound possesses drug-like attributes. It largely adheres to established rules for oral availability, suggesting that its low bioavailability may be due to factors like poor solubility or first-pass metabolism rather than fundamental structural liabilities.

| Property / Rule | Prediction / Compliance | Reference |

| Lipinski's Rule of Five | Obeys 3 out of 4 criteria | [3] |

| Jorgensen's Rule of Three | Obeys 2 out of 3 criteria | [3] |

These predictions support its potential as a drug candidate, though formulation strategies to enhance bioavailability are necessary.[6]

Biological Activities and Signaling Pathways

This compound modulates numerous cellular signaling pathways, which form the basis of its diverse pharmacological effects.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting key pro-inflammatory pathways, primarily the NF-κB and MAPK signaling cascades.[7][14][15] It suppresses the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1][6]

Signaling Pathway: this compound's Anti-inflammatory Mechanism

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Antioxidant Activity

This compound combats oxidative stress by activating the Nrf2/HO-1 signaling pathway.[6][14] It promotes the nuclear translocation of Nrf2, which binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14]

Signaling Pathway: this compound's Antioxidant Mechanism

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Regulation of Cellular Metabolism and Growth

This compound has demonstrated significant effects on pathways controlling adipogenesis (fat cell formation) and muscle atrophy.

-

Anti-Adipogenesis : this compound inhibits adipogenesis by activating both the AMPK and Wnt/β-catenin signaling pathways.[16] Activation of AMPK leads to the downregulation of lipogenesis-related factors, while activation of Wnt/β-catenin signaling prevents the expression of key adipogenic transcription factors like PPARγ and C/EBPα.[16][17]

-

Skeletal Muscle Atrophy : this compound alleviates muscle atrophy by modulating the PI3K/Akt/mTOR/FoxO3α pathway.[15] It stimulates muscle protein synthesis by activating the Akt/mTOR branch and suppresses muscle protein degradation by inhibiting FoxO3α, a key transcription factor for atrophy-related genes like atrogin-1 and MuRF1.[15]

Signaling Pathway: this compound's Role in Muscle Homeostasis

Caption: this compound promotes protein synthesis and inhibits degradation via Akt.

Neuroprotective and Anticancer Pathways

-

Neuroprotection : this compound exhibits neuroprotective properties by modulating multiple pathways, including the PI3K/Akt and neurotrophin signaling pathways, which are crucial for neuronal survival.[3] It has also been shown to inhibit cholinesterases (AChE and BChE) and reduce amyloid-induced neurotoxicity.[1]

-

Anticancer Activity : In cancer cells, this compound can induce apoptosis and cell cycle arrest by targeting pathways such as the Raf/MEK/ERK signaling cascade.[1][4]

Conclusion and Future Perspectives

This compound is a highly promising bioactive compound predominantly found in brown marine algae. While its potent in vitro activities across a range of therapeutic areas are well-documented, its practical application is currently hindered by very low oral bioavailability.[13] Future research should focus on:

-

Clinical Trials : A significant gap exists in clinical studies to validate the safety and efficacy of this compound in humans.[1]

-

Bioavailability Enhancement : Developing advanced formulation strategies, such as nano-delivery systems (e.g., liposomes, nanoparticles) or chemical modifications, is critical to improving its absorption and systemic availability.[6]

-

Sustainable Sourcing : Optimizing extraction protocols and exploring sustainable aquaculture practices for this compound-rich algal species will be essential for commercial-scale production.

Addressing these challenges will be key to unlocking the full therapeutic potential of this compound for the pharmaceutical and nutraceutical industries.

References

- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 3. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The pharmacokinetic characteristics and excretion studies of this compound from Sargasssum fusiforme in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

Fucosterol's Mechanism of Action in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that elevate the risk of cardiovascular disease and type 2 diabetes mellitus. Key features include insulin resistance, visceral obesity, dyslipidemia, and hypertension. Fucosterol, a phytosterol predominantly found in brown algae, has emerged as a promising natural compound with the potential to mitigate various aspects of metabolic syndrome. Preclinical studies, both in vitro and in vivo, have begun to elucidate the multifaceted mechanisms through which this compound exerts its beneficial effects, positioning it as a molecule of interest for further investigation and therapeutic development. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in metabolic syndrome, with a focus on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

This compound's therapeutic potential in metabolic syndrome stems from its ability to modulate several key signaling pathways involved in glucose and lipid homeostasis, adipogenesis, inflammation, and oxidative stress.

Enhancement of Insulin Signaling

Insulin resistance is a cornerstone of metabolic syndrome. This compound has been shown to improve insulin sensitivity through the following mechanisms:

-

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. This compound directly inhibits PTP1B, thereby enhancing insulin signaling.[1] This leads to increased phosphorylation of key downstream effectors.

-

Activation of the PI3K/Akt Pathway: By inhibiting PTP1B, this compound promotes the phosphorylation of Akt and phosphatidylinositol-3-kinase (PI3K).[1] This activation is crucial for mediating insulin's effects on glucose uptake and metabolism.

-

Increased Glucose Uptake: this compound treatment has been demonstrated to enhance insulin-stimulated glucose uptake in insulin-resistant hepatocytes.[1]

Signaling Pathway: this compound's Impact on Insulin Signaling

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Regulation of Lipid Metabolism

Dyslipidemia, characterized by elevated triglycerides and LDL cholesterol and reduced HDL cholesterol, is a hallmark of metabolic syndrome. This compound modulates lipid metabolism through:

-

Liver X Receptor (LXR) Activation: this compound acts as a dual agonist for both LXR-α and LXR-β.[2][3] LXRs are nuclear receptors that play a critical role in reverse cholesterol transport. Activation of LXRs by this compound leads to the transcriptional upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[2]

-

Modulation of SREBP-1c: While LXR activation can sometimes lead to increased hepatic lipogenesis via sterol regulatory element-binding protein-1c (SREBP-1c), this compound appears to circumvent this adverse effect. It upregulates Insig-2a, which in turn delays the nuclear translocation of SREBP-1c, a key transcription factor for lipogenic genes.[2] This selective modulation makes this compound a particularly interesting LXR agonist.

-

AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipogenesis.[4]

Signaling Pathway: this compound's Dual Role in Lipid Homeostasis

Caption: this compound's regulation of lipid metabolism via LXR and AMPK.

Inhibition of Adipogenesis

Obesity, particularly the accumulation of visceral adipose tissue, is a central feature of metabolic syndrome. This compound has been shown to inhibit the differentiation of preadipocytes into mature adipocytes (adipogenesis) through multiple pathways:

-

Downregulation of Adipogenic Transcription Factors: this compound treatment reduces the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[4][5]

-

Activation of the Wnt/β-catenin Signaling Pathway: this compound activates the Wnt/β-catenin pathway, which is a known inhibitor of adipogenesis.[4]

-

Modulation of the FoxO1 Pathway: this compound has been shown to modulate the forkhead box protein O1 (FoxO1) signaling pathway, which is also involved in the regulation of adipocyte differentiation.[6]

Experimental Workflow: In Vitro Adipogenesis Assay

Caption: Workflow for assessing this compound's anti-adipogenic effects.

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are recognized as contributing factors to the pathogenesis of metabolic syndrome. This compound exhibits both anti-inflammatory and antioxidant properties:

-

Inhibition of NF-κB Signaling: this compound suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8]

-

Activation of the Keap1-Nrf2 Pathway: this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by disrupting its interaction with Kelch-like ECH-associated protein 1 (Keap1).[9] Nrf2 then translocates to the nucleus and promotes the transcription of antioxidant enzymes, thereby protecting cells from oxidative damage.[10][11]

Signaling Pathway: this compound's Antioxidant Response

Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies on this compound's effects related to metabolic syndrome.

Table 1: Summary of In Vivo Studies

| Animal Model | This compound Dose | Duration | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | 30 mg/kg (oral) | Not specified | Significant decrease in serum glucose concentrations. | [5][12][13] |

| Epinephrine-induced diabetic rats | 300 mg/kg (oral) | Not specified | Inhibition of blood glucose level and glycogen degradation. | [5][12][13] |

| High-fat diet-induced diabetic mice | Not specified | Not specified | Improved glucose tolerance and insulin sensitivity. | [14] |

| Immobilized C57BL/6J mice | 10 and 30 mg/kg/day | 1 week | Attenuated muscle atrophy. | [15] |

Table 2: Summary of In Vitro Studies

| Cell Line | This compound Concentration | Duration | Key Findings | Reference |

| Insulin-resistant HepG2 cells | 12.5, 25, and 50 µM | Not specified | Increased phosphorylation of Akt and PI3K; decreased PTP1B expression. | [1] |

| 3T3-L1 adipocytes | 25 and 50 µM | Not specified | Significantly reduced intracellular lipid accumulation. | [6] |

| HEK293 cells (LXR reporter assay) | 200 µM | 24 hours | +155% transactivation of LXR-α and +83% transactivation of LXR-β. | [3][16] |

| 3T3-L1 adipocytes | 10-50 µM | During differentiation | Suppressed lipid accumulation and downregulated PPARγ, C/EBPα, SREBP-1. | [17] |

| Human Dermal Fibroblasts | 30, 60, and 120 µM | Not specified | Dose-dependently decreased intracellular ROS production. | [18] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Induction of Insulin Resistance in HepG2 Cells and Glucose Uptake Assay

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Insulin Resistance: To induce insulin resistance, HepG2 cells are typically treated with high concentrations of insulin, glucosamine, or palmitic acid. For example, a common protocol involves incubating cells with 0.2 mM palmitic acid for 24 hours.[19]

-

This compound Treatment: Insulin-resistant HepG2 cells are then treated with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for a specified period.

-

Glucose Uptake Assay: Glucose uptake is measured using a fluorescent D-glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxyglucose (2-NBDG). After this compound treatment, cells are incubated with 2-NBDG, and the fluorescence intensity is measured using flow cytometry or a fluorescence microplate reader to quantify glucose uptake.[19]

-

Western Blot Analysis: To assess the activation of the insulin signaling pathway, protein lysates from treated cells are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, PI3K, IRS1) and PTP1B. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

3T3-L1 Preadipocyte Differentiation and Adipogenesis Assay

-

Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.

-

Differentiation Protocol: To induce differentiation, confluent 3T3-L1 cells are treated with a differentiation cocktail, typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin (MDI). This is followed by maintenance in insulin-containing medium.[20]

-

This compound Treatment: this compound (e.g., 10-50 µM) is added to the differentiation medium.

-

Oil Red O Staining: After several days of differentiation, mature adipocytes are fixed and stained with Oil Red O solution, which specifically stains neutral lipids. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

-

Gene and Protein Expression Analysis: The expression of key adipogenic transcription factors (PPARγ, C/EBPα) and signaling molecules (AMPK, β-catenin) is analyzed by quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

LXR Reporter Gene Assay

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in DMEM with 10% FBS. Cells are co-transfected with an LXR expression plasmid (for LXR-α or LXR-β), a luciferase reporter plasmid containing LXR response elements, and a β-galactosidase expression plasmid (as a transfection control).[16][21]

-

This compound Treatment: Transfected cells are treated with this compound (e.g., 100, 200 µM) or known LXR agonists (as positive controls) for 24 hours.

-

Luciferase Assay: Cell lysates are assayed for luciferase and β-galactosidase activity. Luciferase activity is normalized to β-galactosidase activity to account for differences in transfection efficiency. An increase in normalized luciferase activity indicates LXR activation.[16]

Conclusion

This compound demonstrates a remarkable pleiotropic mechanism of action against metabolic syndrome in preclinical models. Its ability to concurrently improve insulin sensitivity, modulate lipid metabolism in a beneficial manner, inhibit adipogenesis, and exert anti-inflammatory and antioxidant effects underscores its potential as a lead compound for the development of novel therapeutics. The detailed molecular pathways and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this compound in the management of metabolic syndrome and its associated comorbidities. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into human applications.

References

- 1. This compound activates the insulin signaling pathway in insulin resistant HepG2 cells via inhibiting PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis in macrophages, hepatocytes, and intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ectorbio.com [ectorbio.com]

- 4. This compound inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, isolated from Ecklonia stolonifera, inhibits adipogenesis through modulation of FoxO1 pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound improves palmitic acid-induced oxidative stress, lipid droplet formation and insulin resistance in liver cells by mediating Keap1-Nrf2-lipocalin 13 axis | Tropical Journal of Pharmaceutical Research [ajol.info]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-diabetic activities of this compound from Pelvetia siliquosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caringsunshine.com [caringsunshine.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound Promotes Browning in Mouse 3T3-L1 Adipocytes Through HO-1/Nrf2 and AMPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Fucosterol Signaling Pathways in Neurodegenerative Diseases: A Technical Guide

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, is emerging as a promising therapeutic agent for neurodegenerative diseases (NDDs) such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1] Its multifaceted biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, stem from its ability to modulate a complex network of intracellular signaling pathways.[2][3] Accumulated evidence highlights this compound's potential to interfere with key pathological processes in NDDs, including amyloid-beta (Aβ) aggregation, oxidative stress, neuroinflammation, and neuronal apoptosis.[4][5][6] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, presents quantitative data from relevant studies, details key experimental protocols, and offers visual representations of these complex molecular interactions.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by targeting multiple critical signaling cascades involved in neuronal survival, inflammation, and antioxidant defense. Systems pharmacology and in silico analyses have revealed that this compound interacts with a wide range of proteins, including receptors, enzymes, and transcription factors.[1][2] The principal pathways identified are the PI3K/Akt, Neurotrophin/TrkB, Nrf2/HO-1, and NF-κB/MAPK pathways.

Pro-Survival and Anti-Apoptotic Signaling: PI3K/Akt and Neurotrophin/TrkB Pathways

A crucial mechanism of this compound's neuroprotective action is its ability to activate pro-survival signaling. It has been shown to function as a brain-derived neurotrophic factor (BDNF) mimetic by binding to and activating the Tropomyosin receptor kinase B (TrkB).[2][6] This activation triggers downstream signaling through the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is central to promoting neuronal growth and survival.[2][6][7] Activated Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein and Aβ-induced neurotoxicity in Alzheimer's disease.[8][9][10] By inhibiting GSK-3β, this compound helps to mitigate tau pathology and promote neuronal resilience.[11][12]

Furthermore, TrkB activation by this compound also stimulates the ERK1/2 signaling pathway, which is vital for protecting against Aβ-induced cytotoxicity.[6][13] This dual activation of PI3K/Akt and ERK1/2 pathways synergistically confers robust neuroprotection.[2]

Caption: this compound activates the TrkB-mediated PI3K/Akt and ERK1/2 pro-survival pathways.

Antioxidant Defense: The Nrf2/ARE Pathway

Oxidative stress is a major contributor to neuronal damage in NDDs.[14] this compound enhances the intrinsic antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Under normal conditions, Nrf2 is sequestered in the cytoplasm. This compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE).[14][15] This binding initiates the transcription of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby reducing intracellular reactive oxygen species (ROS) and protecting neurons from oxidative damage.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]

- 12. This compound inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound from an Edible Brown Alga Ecklonia stolonifera Prevents Soluble Amyloid Beta-Induced Cognitive Dysfunction in Aging Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docta.ucm.es [docta.ucm.es]

- 15. mdpi.com [mdpi.com]

Fucosterol in Marine Macroalgae: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in brown seaweeds (Phaeophyceae), has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2][3] As a stigmasterol isomer, this compound (C29H48O) is a key bioactive compound in many marine algae, exhibiting a range of pharmacological effects including antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties.[1][2][4] This technical guide provides an in-depth overview of this compound content across various seaweed species, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

This compound Content in Different Seaweed Species

Brown macroalgae are the richest source of this compound, where it can constitute a significant portion of the total sterol content.[1][5][6] The concentration of this compound, however, varies considerably among different species and can be influenced by factors such as geographical location, season, and the specific part of the alga being analyzed.[1] The following tables summarize the quantitative data on this compound content in various seaweed species, providing a comparative overview for researchers seeking potent sources of this bioactive compound.

Table 1: this compound Content in Various Brown Seaweed Species (Phaeophyceae)

| Seaweed Species | This compound Content (µg/g dry weight) | Percentage of Total Sterols (%) | Reference(s) |

| Himanthalia elongata | 662 - 2320 | 83 - 97 | [7][8] |

| Undaria pinnatifida | 1706 (dried) | 83 - 97 | [7][8] |

| Laminaria ochroleuca | - | 83 - 97 | [7][8] |

| Ecklonia radiata (leaves) | 312.0 | 98.6 | [1][5] |

| Ecklonia radiata (stipes) | 378.1 | 98.9 | [1][5] |

| Sargassum fusiforme (Hijiki) | 2601 (total sterols) | 65.9 - 73.6 | [9][10][11] |

| Saccharina japonica (Kombu) | 1171 (total sterols) | 64.0 | [10] |

| Undaria pinnatifida (Wakame) | 1845 (total sterols) | 69.7 | [10] |

| Padina pavonica | - | 5.16 | [12] |

| Hormophysa triquetra | - | 5.28 | [12] |

| Desmarestia tabacoides | 81,670 | - | [13] |

| Agarum clathratum | 78,700 | - | [13] |

Table 2: this compound Content in Selected Red and Green Seaweed Species

| Seaweed Species (Class) | This compound Content | Percentage of Total Sterols (%) | Reference(s) |

| Palmaria sp. (Rhodophyta) | Low (Desmosterol is predominant) | - | [7][8] |

| Porphyra sp. (Rhodophyta) | Low (Desmosterol is predominant) | - | [7][8] |

| Various Green Algae (Chlorophyta) | Variable, generally lower than brown algae | - | [14] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from seaweed matrices requires robust and validated experimental protocols. The general workflow involves extraction, saponification to remove interfering fatty acids, and subsequent chromatographic analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from seaweed.

Detailed Methodologies

1. Ultrasound-Assisted Extraction and Saponification [9]

-

Objective: To extract total lipids and subsequently isolate the non-saponifiable (sterol-rich) fraction.

-

Protocol:

-

Weigh a known amount of dried seaweed powder (e.g., 750 mg).

-

Add a solvent mixture of chloroform and methanol (CHCl3:MeOH, 2:3 v/v) and sonicate for 15 minutes.

-

Centrifuge the mixture and collect the supernatant containing the total lipid extract.

-

Evaporate the solvent under vacuum.

-

Add a solution of potassium hydroxide in ethanol (e.g., 1.85 M KOH) to the lipid extract for saponification and incubate (e.g., for 14.5 hours).

-

Extract the non-saponifiable fraction containing this compound using a non-polar solvent like hexane.

-

Wash the hexane extract with water to remove impurities.

-

Dry the hexane phase and reconstitute the residue in a suitable solvent for analysis.

-

2. High-Performance Liquid Chromatography (HPLC) Analysis [7][8]

-

Objective: To separate and quantify this compound from the extracted sample.

-

Protocol:

-

Chromatographic System: An HPLC system equipped with a UV detector is commonly used.

-

Column: A C18 reversed-phase column (e.g., Kromasil 100 C18, 5 µm, 15 x 0.4 cm) is suitable for separation.

-

Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (e.g., 30:70 v/v) can be employed.

-

Flow Rate: A typical flow rate is 1.2 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.

-

Detection: Monitor the eluent at a wavelength of 205 nm for this compound detection.

-

Quantification: Prepare a standard curve using a certified this compound standard to quantify the amount in the samples. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.[7][8]

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [15][16]

-

Objective: To identify and quantify this compound, often after derivatization.

-

Protocol:

-

Derivatization: The hydroxyl group of this compound is often silylated (e.g., using BSTFA with TMCS) to increase its volatility for GC analysis.

-

Chromatographic System: A GC system coupled with a mass spectrometer is used.

-

Column: A capillary column such as an HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm) is appropriate.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed for optimal separation. For example, start at 200°C, hold for 5 minutes, then ramp up to 280°C at 5°C/min and hold for 10 minutes.[17]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded to identify this compound based on its characteristic fragmentation pattern.

-

Quantification: An internal standard (e.g., 5α-cholestane) is often used for accurate quantification.

-

Signaling Pathways Modulated by this compound

This compound's diverse bioactivities stem from its ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-Adipogenic and Anti-Diabetic Pathways

This compound has been shown to regulate adipogenesis and exhibit anti-diabetic effects.[2] One of the key mechanisms involves the downregulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), two master regulators of adipocyte differentiation.

Anti-Inflammatory and Antioxidant Pathways

This compound exerts potent anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 signaling pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation, and activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

This compound stands out as a promising bioactive compound from marine seaweeds with significant potential for applications in the pharmaceutical and nutraceutical industries. This technical guide provides a consolidated resource on its prevalence in various seaweed species, robust methodologies for its analysis, and insights into its molecular mechanisms of action. Further research into the clinical efficacy and safety of this compound is warranted to fully harness its therapeutic potential. The detailed information presented herein is intended to facilitate and accelerate future research and development efforts in this exciting field.

References

- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. An HPLC method for the quantification of sterols in edible seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. impactfactor.org [impactfactor.org]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 16. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of this compound in the Marine Algae Pelvetia siliquosa by Gas Chromatography -Natural Product Sciences | Korea Science [koreascience.kr]

In vitro antioxidant capacity of Fucosterol

An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of Fucosterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (24-ethylidene cholesterol) is a prominent phytosterol found abundantly in various marine brown algae, including species from the genera Sargassum, Ecklonia, and Pelvetia.[1][2] As a bioactive sterol, this compound has garnered significant scientific interest due to its diverse pharmacological properties, which include anti-inflammatory, anticancer, anti-diabetic, and hepatoprotective activities.[2][3] A cornerstone of its therapeutic potential lies in its potent antioxidant capacity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound exhibits robust antioxidant effects by directly scavenging free radicals and modulating endogenous antioxidant defense systems.[4][5] This guide provides a comprehensive technical overview of the in vitro antioxidant capacity of this compound, detailing its mechanisms of action, summarizing quantitative data from key assays, and providing standardized experimental protocols.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, combining direct radical scavenging with the modulation of critical cellular signaling pathways that bolster the cell's intrinsic antioxidant defenses.

Direct Radical Scavenging

This compound possesses the ability to directly neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, although its primary mechanism is considered to be the activation of cellular pathways.[4][6] This direct scavenging activity contributes to its overall antioxidant profile.

Upregulation of Endogenous Antioxidant Systems

The principal mechanism behind this compound's potent antioxidant activity is its ability to enhance the expression of endogenous antioxidant enzymes.[5] It achieves this primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] this compound is believed to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2.[4] Once in the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of protective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[4][7]

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[4][5]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[4][5]

-

Glutathione Peroxidase (GSH-px): Reduces hydrogen peroxide and lipid hydroperoxides.[5][8]

By upregulating these enzymes, this compound significantly enhances the cell's capacity to neutralize a wide range of ROS, thereby protecting against oxidative damage.[5]

Modulation of Inflammatory Pathways

Oxidative stress and inflammation are intricately linked. This compound also demonstrates antioxidant effects by suppressing pro-inflammatory signaling pathways that contribute to ROS production, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7] It can inhibit the generation of ROS by suppressing enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Quantitative Data on In Vitro Antioxidant Capacity

The antioxidant activity of this compound has been quantified using various standard assays. The following table summarizes key findings from the literature.

| Assay Type | Model/System | Concentration | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | 100 µg/mL | 8% inhibition | [6] |

| 250 µg/mL | 16% inhibition | [6] | ||

| Intracellular ROS Scavenging | H₂O₂-induced Hep-G2 cells | 10 µg/mL | 71.66% reduction in ROS | [9] |

| Enzyme Activity Upregulation | CCl₄-intoxicated rats (in vivo) | Not specified | 33.89% increase in SOD activity | [5][8] |

| CCl₄-intoxicated rats (in vivo) | Not specified | 21.56% increase in Catalase activity | [5][8] | |

| CCl₄-intoxicated rats (in vivo) | Not specified | 39.24% increase in GSH-px activity | [5][8] | |

| Hepatoprotective Effect | CCl₄-intoxicated rats (in vivo) | Not specified | 63.16% decrease in sGPT activity | [1][8] |

Detailed Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of antioxidant capacity. Below are detailed methodologies for common in vitro assays, synthesized from established procedures.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents:

-

Protocol:

-

Prepare a fresh DPPH working solution and protect it from light. The absorbance of this solution at 517 nm should be approximately 1.0.[11]

-

Pipette 20-50 µL of various concentrations of this compound into the wells of a 96-well microplate.

-

Prepare a blank (solvent only) and a positive control.

-

Add 150-180 µL of the DPPH working solution to each well.[12]

-

Mix gently and incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[6][10]

-

Measure the absorbance at 517 nm using a microplate reader.[11][13]

-

-

Calculation:

-

% Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the this compound sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagents:

-

Protocol:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Incubate this mixture in the dark at room temperature for 12-16 hours.[14]

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[14]

-

Add 10-20 µL of various concentrations of this compound to the wells of a 96-well microplate.

-

Add 180-190 µL of the diluted ABTS•+ solution to each well.

-

Incubate for 10 minutes at room temperature in the dark.[10]

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

% Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100

-

Where A_control is the absorbance of the ABTS•+ solution without the sample.

-

Superoxide Anion (O₂•⁻) Radical Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated non-enzymatically by a phenazine methosulfate-NADH (PMS-NADH) system. Scavenging is detected by the inhibition of the reduction of nitroblue tetrazolium (NBT).

-

Reagents:

-

Protocol:

-

In a test tube or microplate well, mix 1.0 mL of NBT solution, 1.0 mL of NADH solution, and 0.5 mL of the this compound sample at various concentrations.[15]

-

Initiate the reaction by adding 100 µL of PMS solution.

-

Incubate the mixture at ambient temperature for 5 minutes.[15]

-

Measure the absorbance at 560 nm.

-

-

Calculation:

-

% Inhibition = [ (A_control - A_sample) / A_control ] × 100

-

Where A_control is the absorbance of the reaction mixture without the sample.

-

Hydroxyl (•OH) Radical Scavenging Assay

This assay determines the ability of a compound to scavenge highly reactive hydroxyl radicals, typically generated by the Fenton reaction (Fe²⁺ + H₂O₂).

-

Reagents:

-

Protocol (using Salicylate):

-

Mix 1.0 mL of the this compound sample, 2.0 mL of FeSO₄ solution, and 1.0 mL of H₂O₂ solution.[16]

-

Add 0.3 mL of sodium salicylate solution to the mixture.

-

Incubate for 1 hour at 37°C.[16]

-

Measure the absorbance at 510 nm. The scavenging of •OH radicals is measured by the inhibition of salicylate hydroxylation.

-

-

Calculation:

-

% Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100

-

Where A_control is the absorbance of the reaction mixture without the sample (maximum hydroxylation).

-

Conclusion

This compound, a sterol derived from marine algae, is a potent antioxidant with significant potential for applications in the pharmaceutical and nutraceutical industries.[1] Its efficacy stems from a dual mechanism involving direct free radical scavenging and, more importantly, the upregulation of endogenous antioxidant enzymes via the Nrf2/ARE signaling pathway.[4][5][7] The quantitative data, though varied across different experimental models, consistently demonstrates its ability to mitigate oxidative stress. The standardized protocols provided in this guide offer a framework for researchers to reliably assess and compare the antioxidant capacity of this compound and its derivatives, facilitating further investigation into its therapeutic applications for oxidative stress-related diseases.

References

- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-oxidant activities of this compound from the marine algae Pelvetia siliquosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and Antisteatotic Activities of a New Fucoidan Extracted from Ferula hermonis Roots Harvested on Lebanese Mountains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 15. phytojournal.com [phytojournal.com]

- 16. Hydroxyl Radical-scavenging Activity [protocols.io]

- 17. pharmacophorejournal.com [pharmacophorejournal.com]

Fucosterol: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol is a prominent phytosterol found abundantly in various species of marine brown algae, such as Sargassum, Undaria, and Eisenia[1][2]. As a bioactive secondary metabolite, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects[2][3][4]. This technical guide focuses specifically on the well-documented anti-inflammatory properties of this compound demonstrated through in vitro studies. It aims to provide a comprehensive resource detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of various pro-inflammatory mediators. In vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7) and cytokine-stimulated cells, have been instrumental in revealing its molecular targets[1][5][6][7]. This document synthesizes the current understanding of this compound's action on inflammatory cascades, presenting data in a structured format to facilitate research and development efforts.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory activity is primarily attributed to its ability to interfere with major inflammatory signaling pathways and suppress the expression and release of inflammatory mediators.

Modulation of Key Signaling Pathways

a) Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation[3]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate into the nucleus and initiate the transcription of pro-inflammatory genes[1]. This compound has been shown to dose-dependently inhibit the phosphorylation of IκBα and NF-κB p65, thereby preventing the nuclear translocation of p65 and downregulating the expression of NF-κB target genes like iNOS, COX-2, and various cytokines[1][5][6].

Caption: this compound inhibits the NF-κB signaling pathway.

b) Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation[1]. This compound has been demonstrated to suppress the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli in various cell lines, including human dermal fibroblasts and macrophages[1][8]. By inhibiting MAPK activation, this compound effectively curtails the downstream inflammatory response[6].

Caption: this compound inhibits the MAPK signaling pathway.

c) Nrf2/HO-1 Antioxidant Pathway: In addition to inhibiting pro-inflammatory pathways, this compound also activates protective antioxidant responses. It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant enzymes[1]. This leads to the upregulation of heme oxygenase-1 (HO-1), which has cytoprotective and anti-inflammatory functions[1][4]. This dual action of suppressing inflammation and boosting antioxidant defense highlights a key aspect of this compound's mechanism[6].

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Inhibition of Pro-inflammatory Mediators

This compound effectively reduces the production of key molecules that drive the inflammatory response.

-

Nitric Oxide (NO) and iNOS: Excessive production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound significantly suppresses NO production in LPS-stimulated macrophages by downregulating the mRNA and protein expression of iNOS[2][5][9].

-

Prostaglandin E2 (PGE2) and COX-2: Prostaglandin E2 (PGE2), synthesized by cyclooxygenase-2 (COX-2), is a key mediator of inflammation and pain. This compound has been shown to inhibit the expression of COX-2, leading to a decrease in PGE2 production[2][6][9].

-

Pro-inflammatory Cytokines: this compound treatment leads to a dose-dependent reduction in the secretion and mRNA expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cell models[5][9][10].

-

Reactive Oxygen Species (ROS): Oxidative stress and inflammation are closely linked. This compound demonstrates potent ROS scavenging activity, reducing intracellular ROS levels induced by stimuli like TNF-α/IFN-γ or hydrogen peroxide[1][11]. This antioxidant effect contributes to its overall anti-inflammatory profile by mitigating ROS-mediated activation of inflammatory pathways like NF-κB[1].

Quantitative Data on this compound's Anti-inflammatory Activity

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | Concentration (µg/mL) | IC50 / % Inhibition | Reference |

| HEK293 | LPS | IL-6 | - | IC50 = 5.86 (24h) | |

| HEK293 | LPS | IL-6 | - | IC50 = 73.36 (48h) | |

| HEK293 | LPS | IL-1β | - | IC50 = 2.59 (24h) | |

| HEK293 | LPS | IL-1β | - | IC50 = 0.02 (48h) | |

| C8-B4 Microglia | LPS | NO | 12 - 192 µM | Significant Inhibition | [9] |

| C8-B4 Microglia | LPS | TNF-α | > 48 µM | Significant Inhibition | [9] |

| C8-B4 Microglia | LPS | IL-1β | > 48 µM | Significant Inhibition | [9] |

| C8-B4 Microglia | LPS | IL-6 | 12 - 192 µM | Significant Inhibition | [9] |

| C8-B4 Microglia | LPS | PGE2 | > 48 µM | Significant Inhibition | [9] |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS)

| Cell Line | Stimulant | Concentration (µg/mL) | % ROS Reduction | Reference |

| Hep-G2 | H₂O₂ | 10 | 71.66% | [11] |

| HDF | TNF-α/IFN-γ | Dose-dependent | Significant Decrease | [1] |

Detailed Experimental Protocols

This section provides a synthesis of common methodologies used to assess the in vitro anti-inflammatory properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound isolated from Undaria pinnatifida inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines via the inactivation of nuclear factor-κB and p38 mitogen-activated protein kinase in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound isolated from Undaria pinnatifida inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines via the inactivation of nuclear factor-κB and p38 mitogen-activated protein kinase in RAW264.7 macrophages. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Fucosterol: A Comprehensive Technical Guide to its Nutraceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol derived from marine brown algae, is emerging as a significant nutraceutical ingredient with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of this compound's biological effects, focusing on its anti-cancer, anti-inflammatory, anti-diabetic, antioxidant, and neuroprotective properties. Detailed experimental methodologies, quantitative data from key studies, and visualizations of the core signaling pathways are presented to facilitate further research and development of this compound-based therapeutics and functional foods.

Introduction

This compound (24-ethylidene cholesterol) is a unique sterol abundant in various species of brown seaweed, including those from the genera Sargassum, Ecklonia, and Pelvetia.[1][2] Structurally similar to cholesterol, it exhibits a range of biological activities that position it as a promising candidate for nutraceutical and pharmaceutical applications.[3][4] Its pleiotropic effects are attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for professionals in the field of drug discovery and development.

Extraction and Isolation

The extraction and purification of this compound from marine algae are critical steps for its characterization and utilization. Various methods have been employed, with the general workflow involving solvent extraction followed by chromatographic separation.

General Experimental Protocol: Extraction and Isolation

A common procedure for extracting this compound from dried seaweed powder involves the following steps:

-

Extraction: The dried algal powder is typically extracted with organic solvents such as methanol, ethanol, or n-hexane.[2] Optimized conditions for this compound extraction from Sargassum fusiforme have been identified as using 90% ethanol at a 1:20 sample weight to solvent volume ratio, at 60°C for 4 hours.[5]

-

Solvent Partitioning: The crude extract is then partitioned using a series of solvents with increasing polarity to separate compounds based on their solubility.[2]

-

Chromatographic Purification: The fraction containing this compound is subjected to column chromatography, often using silica gel, to isolate the compound.[2][5]

-

Crystallization: The purified this compound is then crystallized, typically using an ethanolic solution, to yield a high-purity product.[6]

-

Structural Elucidation: The identity and purity of the isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Biological Activities and Mechanisms of Action

This compound exerts a multitude of biological effects through the modulation of several key signaling pathways. The following sections detail its primary activities, supported by quantitative data and experimental protocols.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects against a range of cancer cell lines.[3][7] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | 40 µM | [3][8] |

| T47D | Breast Ductal Carcinoma | 27.94 ± 9.3 µg/ml | [7][9] |

| HT-29 | Colon Carcinoma | 70.41 ± 7.5 µg/ml | [7][9] |

| A549 | Lung Cancer | ~15 µM | [2] |

| SK-LU-1 | Lung Cancer | ~15 µM | [2] |

| HL-60 | Promyelocytic Leukemia | 7.8 µg/mL | [2] |

| ES2 | Ovarian Cancer | 25.75 µg/mL | [10] |

| OV90 | Ovarian Cancer | 21.21 µg/mL | [10] |

The anti-proliferative effects of this compound are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10⁶ cells per well and incubated for 12 hours.

-

This compound Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0-160 µM) for 48-72 hours.

-

MTT Addition: 20 µl of MTT solution is added to each well.

-

Formazan Solubilization: After incubation, the medium is removed, and 500 µl of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The optical density is measured using an ELISA plate reader to determine cell viability.[8]

The effect of this compound on the cell cycle is determined by flow cytometry.

-

Cell Treatment: Cells (e.g., HeLa) are seeded in 6-well plates (2x10⁵ cells/well) and treated with different concentrations of this compound (e.g., 0, 20, 40, and 80 µM) for 24 hours.

-

Cell Fixation: Cells are washed with PBS and fixed in ethanol at -20°C.

-

Staining: The fixed cells are resuspended in PBS containing 40 µg/ml propidium iodide (PI), 0.1 mg/ml RNase A, and 0.1% Triton X-100, and incubated in the dark at 37°C for 30 minutes.

-

Flow Cytometry: The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[8]

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in cancer.[3][8]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators in immune cells.[11]

| Cell Line | Mediator | Inhibition | Concentration | Reference |

| RAW 264.7 | Nitric Oxide (NO) | Significant suppression | 50 µg/mL | [12] |

The inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to assess its anti-inflammatory activity.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Cell Treatment: Cells are treated with LPS (e.g., 0.5 µg/mL) to induce an inflammatory response, and co-incubated with various concentrations of this compound (e.g., 0.1, 1, 10, and 50 µg/mL) for 24 hours.

-

Griess Assay: The amount of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

-

Data Analysis: The reduction in nitrite concentration in this compound-treated cells compared to LPS-only treated cells indicates the inhibition of NO production.[12]

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[13][14][15]

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Anti-Diabetic Activity

This compound has shown potential in the management of diabetes through various mechanisms, including the reduction of blood glucose levels and the inhibition of diabetes-related enzymes.[2][16]

| Model | Parameter | Effect | Dosage | Reference |

| Streptozotocin-induced diabetic rats | Serum glucose | Significant decrease | 30 mg/kg (oral) | [2][16] |

| Epinephrine-induced diabetic rats | Blood glucose | Inhibition | 300 mg/kg (oral) | [2][16] |

| Rat Lens Aldose Reductase (RLAR) | Enzyme Inhibition | IC50: 18.94 µM | in vitro | [17] |

| Human Recombinant Aldose Reductase (HRAR) | Enzyme Inhibition | IC50: 18.94 µM | in vitro | [17] |

The anti-diabetic effects of this compound can be evaluated in animal models of diabetes.

-

Induction of Diabetes: Diabetes is induced in rats using agents like streptozotocin or epinephrine.

-

This compound Administration: Diabetic rats are orally administered with this compound at specific dosages (e.g., 30 mg/kg or 300 mg/kg).

-

Blood Glucose Monitoring: Blood glucose levels are monitored over a period of time to assess the effect of this compound.

-

Biochemical Analysis: Other parameters such as sorbitol accumulation in lenses and glycogen degradation can also be measured.[16][18]

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its protective effects against various diseases.[19]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Reaction Mixture: this compound at various concentrations (e.g., 0.1, 1, 10, 100, and 250 µg/mL) is incubated with a solution of DPPH (0.2 mM) in the dark for 30 minutes at 37°C.

-

Absorbance Measurement: The absorbance of the solution is measured at 520 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the this compound-treated samples with that of a control.[19]

This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.[1][20][21]

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Neuroprotective Activity

This compound has demonstrated neuroprotective effects, particularly in models of Alzheimer's disease, by protecting neuronal cells from amyloid-β (Aβ)-induced toxicity.[22][23]

The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases.

-

Cell Culture and Treatment: SH-SY5Y cells are incubated with this compound (e.g., 10 µM or 20 µM) for 24 hours, followed by treatment with Aβ (e.g., 2 µM) for 48 hours to induce neurotoxicity.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay to determine the protective effect of this compound.

-

Apoptosis Assay: Apoptosis is measured using Annexin V-FITC staining and flow cytometry.

-

Gene Expression Analysis: The mRNA expression of relevant genes, such as the amyloid precursor protein (APP) and neuroglobin (Ngb), is analyzed using RT-PCR.[22][23]

Safety and Toxicity

Studies on the safety and toxicity of this compound have indicated low toxicity in both in vitro (animal and human cell lines) and in vivo (animal) models.[2] However, a notable gap exists in the literature regarding clinical studies in humans, which are essential for its development as a widely used nutraceutical or pharmaceutical agent.

Conclusion and Future Directions

This compound, a marine-derived phytosterol, exhibits a remarkable array of biological activities with significant potential for nutraceutical and pharmaceutical applications. Its anti-cancer, anti-inflammatory, anti-diabetic, antioxidant, and neuroprotective effects are well-documented in preclinical studies and are mediated through the modulation of key signaling pathways, including PI3K/Akt/mTOR, NF-κB/MAPK, and Nrf2/HO-1.

While the existing data is promising, further research is warranted in several areas. Rigorous, well-designed clinical trials are crucial to establish the safety and efficacy of this compound in humans. Additionally, further investigation into its bioavailability, pharmacokinetics, and optimal dosage for various applications will be essential for its successful translation from the laboratory to the market. The development of standardized extraction and purification methods will also be critical to ensure the quality and consistency of this compound-containing products. Overall, this compound represents a valuable natural compound with the potential to contribute significantly to human health and well-being.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN1563072A - Method for extracting this compound from alga - Google Patents [patents.google.com]

- 7. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound Protects against Concanavalin A-Induced Acute Liver Injury: Focus on P38 MAPK/NF-κB Pathway Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-diabetic activities of this compound from Pelvetia siliquosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antidiabetic Potential of Marine Brown Algae—a Mini Review - PMC [pmc.ncbi.nlm.nih.gov]